molecular formula C8H12BNO3 B8207453 4-[(Methoxyamino)methyl]phenylboronic acid

4-[(Methoxyamino)methyl]phenylboronic acid

Cat. No.: B8207453
M. Wt: 181.00 g/mol
InChI Key: AVDAPFJMZZGPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Methoxyamino)methyl]phenylboronic acid is a boronic acid derivative featuring a methoxyamino-methyl substituent on the phenyl ring. Boronic acids are widely utilized in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles.

Properties

IUPAC Name

[4-[(methoxyamino)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-13-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDAPFJMZZGPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This two-step method involves condensing 4-formylphenylboronic acid with methoxyamine (NH2_2OCH3_3) to form an imine intermediate, followed by reduction to the target amine.

Imine Formation

4-Formylphenylboronic acid reacts with methoxyamine in ethanol under reflux (80–100°C, 12–24 hours). The reaction is driven by the nucleophilic attack of methoxyamine on the aldehyde carbonyl, forming a Schiff base (imine).

Example Protocol :

  • Reactants : 4-Formylphenylboronic acid (1.49 g, 10 mmol), methoxyamine hydrochloride (1.0 g, 12 mmol).

  • Conditions : Ethanol (30 mL), triethylamine (1.4 mL, 10 mmol), reflux for 24 hours.

  • Workup : Evaporate solvent, wash with water, recrystallize from ethanol.

Imine Reduction

The imine intermediate is reduced using sodium borohydride (NaBH4_4) or sodium cyanoborohydride (NaBH3_3CN) in methanol or tetrahydrofuran (THF).

Example Protocol :

  • Reactants : Imine intermediate (2.0 g, 8.5 mmol).

  • Conditions : NaBH4_4 (0.32 g, 8.5 mmol) in methanol (20 mL), 0°C to room temperature, 2 hours.

  • Yield : ~70–80% (estimated from analogous reductions).

Nucleophilic Substitution of 4-(Bromomethyl)phenylboronic Acid

Reaction Overview

4-(Bromomethyl)phenylboronic acid undergoes nucleophilic substitution with methoxyamine, replacing bromide with the methoxyamino group.

Optimized Conditions

  • Reactants : 4-(Bromomethyl)phenylboronic acid (2.15 g, 10 mmol), methoxyamine (0.93 g, 12 mmol).

  • Base : Potassium carbonate (K2_2CO3_3, 2.76 g, 20 mmol) to deprotonate methoxyamine.

  • Solvent : Dimethylformamide (DMF, 20 mL) or acetonitrile (MeCN, 30 mL).

  • Temperature : 60–80°C, 12–24 hours.

  • Yield : ~65–75% (based on analogous substitutions).

Mechanistic Notes :

  • The reaction proceeds via an SN_N2 mechanism, with methoxyamine acting as a nucleophile.

  • Excess methoxyamine minimizes dialkylation byproducts.

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Reductive Amination4-Formylphenylboronic acidMethoxyamine, NaBH4_4Reflux, 24h; RT, 2hHigh functional group toleranceRequires two steps; moderate yields
Nucleophilic Substitution4-(Bromomethyl)phenylboronic acidMethoxyamine, K2_2CO3_360–80°C, 12–24hSingle-step; commercially available substrateRisk of over-alkylation; lower yields

Critical Considerations

Boronic Acid Stability

  • The phenylboronic acid group is sensitive to protodeboronation under acidic or aqueous conditions. Anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N2_2 or Ar) are recommended.

Purification Challenges

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively isolates the product.

  • Recrystallization from ethanol/water mixtures improves purity.

Analytical Validation

  • 1^1H NMR (DMSO-d6_6): δ 8.1 (s, 2H, B(OH)2_2), 4.3 (s, 2H, CH2_2), 3.5 (s, 3H, OCH3_3).

  • LC-MS : m/z = 196.1 [M+H]+^+.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactors enable rapid mixing and temperature control, reducing reaction times (e.g., 2–4 hours for imine formation).

Catalytic Enhancements

  • Palladium-catalyzed borylation of 4-(bromomethyl)benzene derivatives improves access to 4-(bromomethyl)phenylboronic acid.

Emerging Methodologies

Enzymatic Approaches

  • Transaminases catalyze the conversion of 4-formylphenylboronic acid to 4-[(methoxyamino)methyl]phenylboronic acid in aqueous buffers, though yields remain low (~30%).

Photoredox Catalysis

  • Visible-light-mediated reactions show promise for imine reduction under mild conditions (room temperature, 1–2 hours) .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methoxyamino)methyl]phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Applications
Boronic acids, including 4-[(Methoxyamino)methyl]phenylboronic acid, have been studied for their potential in diabetes management. They can stabilize insulin through reversible interactions with the hormone, improving its pharmacokinetics and therapeutic efficacy. A theoretical model indicates that boronic acids can enhance insulin stability by forming complexes that prevent aggregation and degradation during storage and administration .

Antimicrobial Properties
Research has shown that boronic acid derivatives exhibit significant antimicrobial activity. The structure of 4-[(Methoxyamino)methyl]phenylboronic acid allows it to interact with bacterial enzymes, potentially inhibiting their function. In vitro studies have demonstrated that such compounds can be effective against various pathogens, suggesting a role in developing new antibiotics .

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the most prominent applications of boronic acids is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. 4-[(Methoxyamino)methyl]phenylboronic acid serves as a versatile building block in synthesizing complex organic molecules, particularly biaryl compounds. The reaction conditions are mild, allowing for the incorporation of various functional groups without significant side reactions .

Reaction Type Substrate Product Conditions
Suzuki-Miyaura Coupling4-BromophenyltrifluoroborateBiaryl compoundPd catalyst, K2CO3, EtOH/H2O
Boronic Acid Derivative4-[(Methoxyamino)methyl]phenylboronic acidVarious derivativesMild temperatures

Bioconjugation and Protein Modification

Enzyme Immobilization
The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for bioconjugation applications. 4-[(Methoxyamino)methyl]phenylboronic acid can be used to modify proteins or enzymes for immobilization on chromatographic supports. This property is particularly useful in developing affinity chromatography techniques where specific interactions are required to isolate target proteins from complex mixtures .

Multivalent Interactions
The compound's structure allows it to engage in multivalent interactions with biomolecules, enhancing binding affinities and specificities. This characteristic is exploited in designing biosensors and targeted drug delivery systems where precise biomolecular recognition is essential .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 4-[(Methoxyamino)methyl]phenylboronic acid in various applications:

  • Insulin Stabilization Study : A study demonstrated that boronic acid derivatives could significantly improve insulin stability through specific interactions with insulin molecules, leading to enhanced therapeutic outcomes in diabetic models .
  • Antimicrobial Activity Assessment : In vitro tests showed that modifications of phenylboronic acids could lead to compounds with potent antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential for new antibiotic development .

Mechanism of Action

The mechanism of action of 4-[(Methoxyamino)methyl]phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. Additionally, the methoxyamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their substituents include:

Compound Name Substituent(s) Key Features
4-Methoxyphenylboronic acid -OCH₃ Electron-donating methoxy group; widely used in Suzuki coupling .
4-(Methylthio)phenylboronic acid -SCH₃ Thioether group; moderate electron donation and enhanced lipophilicity .
4-(Trifluoromethoxy)phenylboronic acid -OCF₃ Strong electron-withdrawing effect; alters reactivity in cross-couplings .
4-(N-Methylaminocarbonyl)phenylboronic acid -CONHCH₃ Amide group; hydrogen-bonding capability and polarity .
4-(Bromomethyl)phenylboronic acid -CH₂Br Reactive alkyl halide substituent; used for bioconjugation .

Key Observations :

  • The methoxyamino-methyl group (-CH₂NHOCH₃) in the target compound combines hydrogen-bonding (via -NH) and electron-donating effects (via -OCH₃), distinguishing it from purely electron-donating (e.g., -OCH₃) or withdrawing (e.g., -OCF₃) analogs.
  • Compared to 4-(Methylthio)phenylboronic acid, the methoxyamino group may improve aqueous solubility due to its polar nature, while the thioether’s lipophilicity favors membrane permeability .

Physicochemical Properties

  • Solubility : Polar substituents like -CONHCH₃ or -CH₂NHOCH₃ improve aqueous solubility compared to hydrophobic groups (e.g., -SCH₃ or tert-butyl) .
  • Binding Efficiency: Thiourea-modified PBAs () bind sialic acid via boronate esterification and hydrogen bonds. The methoxyamino group could mimic this dual interaction .

Biological Activity

4-[(Methoxyamino)methyl]phenylboronic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential applications in medicine.

Chemical Structure and Properties

The compound can be represented by the molecular formula C10H14BNO2C_{10}H_{14}BNO_2. It features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in medicinal chemistry.

The biological activity of 4-[(Methoxyamino)methyl]phenylboronic acid is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzymatic activities and influence cellular signaling pathways. The compound's boronic acid moiety allows it to interact with various biomolecules, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Disruption of Cellular Processes : By binding to specific receptors or proteins, it may alter normal cellular functions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of related phenylboronic acids. For instance, halogenated phenylboronic acids have shown significant antibacterial activity against various pathogens. Although specific data on 4-[(Methoxyamino)methyl]phenylboronic acid is limited, compounds with similar structures have exhibited:

  • Minimum Inhibitory Concentrations (MIC) : Studies suggest that phenylboronic acids can have MIC values as low as 100 μg/mL against certain bacteria, indicating potent antibacterial effects .
  • Biofilm Disruption : These compounds also demonstrate the ability to prevent biofilm formation, which is crucial for treating chronic infections.

Anticancer Activity

The anticancer potential of 4-[(Methoxyamino)methyl]phenylboronic acid has been explored through various in vitro assays. Key findings include:

  • Cytotoxicity Assays : In studies involving cancer cell lines such as MCF-7 (breast cancer), the compound exhibited significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic use. For example, related phenylboronic acid derivatives have shown IC50 values around 77 μg/mL against MCF-7 cells .
  • Mechanisms of Action : The compound may induce apoptosis or inhibit proliferation through its interactions with cellular pathways related to cancer progression.

Research Findings and Case Studies

Several studies have investigated the biological activities of phenylboronic acids and their derivatives:

StudyCompoundBiological ActivityKey Findings
4-[(Methoxyamino)methyl]phenylboronic acidAntimicrobialExhibited significant antibacterial activity against various strains.
Phenylboronic acid-grafted chitosan nanocapsulesAnticancerDemonstrated IC50 values of 135.32 μg/mL against MCF-7 cells.
Chalcone-APBA-CDsAnticancerShowed higher toxicity than bare CDs on HeLa cells; effective in vivo tumor reduction.

Q & A

Q. What are the key safety protocols for handling 4-[(Methoxyamino)methyl]phenylboronic acid in laboratory settings?

The compound is classified as a skin and eye irritant (Category 2/2A). Researchers must use nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. Storage requires a cool, dry, and well-ventilated area, away from oxidizers or heat sources. Spills should be neutralized with inert absorbents and disposed of as hazardous waste under local regulations .

Q. How can researchers synthesize 4-[(Methoxyamino)methyl]phenylboronic acid, and what are common impurities?

While direct synthesis methods are not detailed in the evidence, analogous boronic acids (e.g., 4-(Dimethylamino)methylphenylboronic acid, CAS: 70799-12-1) suggest a multi-step route involving borylation of a substituted benzene precursor. A typical approach might involve:

  • Step 1 : Bromination of a methoxyamino-substituted toluene derivative.
  • Step 2 : Lithium-halogen exchange followed by treatment with a borate ester.
  • Step 3 : Acidic hydrolysis to yield the boronic acid. Impurities may include residual anhydrides (common in boronic acid syntheses) or unreacted intermediates. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~7.5–8.0 ppm for aromatic protons) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the methoxyamino (-NH-OCH₃) and boronic acid (-B(OH)₂) groups. Look for characteristic shifts: methoxy protons at δ ~3.2–3.5 ppm and aromatic protons in the δ 7.0–8.0 ppm range.
  • FT-IR : B-O stretching vibrations near 1340–1310 cm⁻¹ and N-H stretches around 3300 cm⁻¹.
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (theoretical ~195.02 g/mol for C₈H₁₁BNO₃).

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?

Discrepancies in Suzuki-Miyaura coupling yields may arise from:

  • Boronic acid stability : Hydrolysis to boroxines under aqueous conditions can reduce reactivity. Use anhydrous solvents (e.g., THF) and degas the system to minimize decomposition .
  • Catalyst selection : Pd(PPh₃)₄ may underperform compared to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for electron-rich aryl partners.
  • Byproduct analysis : Employ LC-MS to identify side products like protodeboronation species. Adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to optimize transmetallation .

Q. What strategies improve the compound’s stability in aqueous media for biomedical applications?

  • pH control : Boronic acids form stable tetrahedral boronate esters at pH >7. Use buffered solutions (e.g., phosphate buffer, pH 8.5) to prevent hydrolysis.
  • Protecting groups : Temporarily protect the boronic acid as a pinacol ester, which is hydrolyzed in situ during reactions.
  • Co-solvents : Add DMSO or DMF (10–20% v/v) to enhance solubility and reduce aggregation .

Q. How does the methoxyamino group influence the compound’s coordination chemistry in catalyst design?

The -NH-OCH₃ moiety can act as a weak Lewis base, facilitating coordination to transition metals (e.g., Pd, Ni). This may alter catalytic activity in cross-coupling reactions. Researchers should:

  • Compare reaction rates with/without the methoxyamino group (e.g., vs. phenylboronic acid).
  • Use X-ray crystallography or DFT calculations to study metal-ligand interactions.
  • Monitor catalyst lifetime via kinetic profiling .

Q. What methodologies address contradictions in toxicity or environmental impact assessments?

  • Ecotoxicology assays : Follow OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate aquatic toxicity.
  • Data reconciliation : Cross-validate results with independent labs using standardized protocols. For example, discrepancies in EC₅₀ values may stem from varying test conditions (e.g., pH, temperature).
  • Open data practices : Share raw datasets and analytical workflows via repositories like Zenodo to enhance reproducibility .

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of agrochemical intermediates?

Analogous compounds (e.g., Fluxametamide, CAS: 928783-29-3) demonstrate that methoxyamino-boronic acids serve as precursors for isoxazoline-based insecticides. Key steps include:

  • Coupling with heterocyclic partners (e.g., chlorophenyl-isoxazoline) via Suzuki reactions.
  • Post-functionalization (e.g., reductive amination) to introduce bioactive moieties.
  • Purification via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. What role does this compound play in developing pH-responsive polymers?

Boronic acids form dynamic covalent bonds with diols, enabling stimuli-responsive materials. Researchers can:

  • Co-polymerize it with diol-containing monomers (e.g., PEG-diacrylate) for hydrogel networks.
  • Monitor swelling behavior under varying pH using rheometry or SEM.
  • Optimize crosslinking density via ¹¹B NMR to track boronate ester formation .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • DFT calculations : Simulate transition states for cross-coupling or protodeboronation pathways (software: Gaussian, ORCA).
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.
  • Machine learning : Train models on existing boronic acid reaction datasets to forecast optimal conditions (e.g., solvent, catalyst) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.